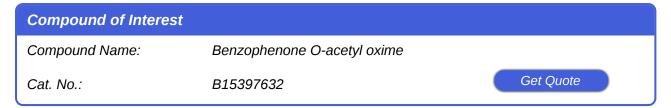


# Spectroscopic Data for Benzophenone O-acetyl oxime: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Benzophenone O-acetyl oxime**, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of data from analogous compounds and predicted values based on structural similarities. The information herein is intended to serve as a reference for the characterization and analysis of **Benzophenone O-acetyl oxime**.

## **Spectroscopic Data Summary**

The following tables summarize the expected and observed spectroscopic data for **Benzophenone O-acetyl oxime** and its related precursors. This data is crucial for confirming the identity and purity of the synthesized compound.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data



Compound	Solvent	Chemical Shift (δ) ppm	
Benzophenone O-acetyl oxime (Predicted)	~7.3-7.6 (m, 10H, Ar-H), ~ (s, 3H, -C(O)CH <sub>3</sub> )		
Acetophenone O-acetyl oxime[1]	CDCl₃	7.73-7.74 (m, 2H), 7.38-7.45 (m, 3H), 2.38 (s, 3H), 2.26 (s, 3H)	
Benzophenone	-	Data not readily available in provided results	
Benzophenone oxime	-	Data not readily available in provided results	

Table 2: 13C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	
Benzophenone O-acetyl oxime (Predicted)	CDCl₃	~169.0 (C=O, acetyl), ~165.0 (C=N), ~135.0-128.0 (aromatic carbons), ~20.0 (-CH <sub>3</sub> , acetyl)	
Acetophenone O-acetyl oxime[1]	CDCl₃	169.0, 162.5, 135.0, 130.7, 128.7, 127.1, 19.9, 14.5	
Benzophenone[2][3]	CDCl₃	Data available in spectral databases	
Benzophenone oxime	-	Data not readily available in provided results	

## **Infrared (IR) Spectroscopy**

Table 3: IR Spectroscopic Data



Compound	Sample Phase  Key Absorption Bands (cm <sup>-1</sup> )	
Benzophenone O-acetyl oxime (Predicted)	KBr pellet or thin film	~1760 (C=O, ester), ~1640 (C=N), ~1200 (C-O)
Acetophenone O-acetyl oxime[1]	ATR-FTIR	1758, 1615, 1571, 1445, 1361, 1308, 1203, 1002, 978, 934, 892
Benzophenone[4][5]	-	Characteristic C=O stretch around 1660
Benzophenone oxime[6][7]	-	Characteristic O-H stretch (~3600-3200) and C=N stretch (~1665)

## **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M+H]+ (m/z)	Key Fragmentation Peaks (m/z)
Benzophenone O- acetyl oxime (Predicted)	ESI	240.10	197 (M-CH₃CO)+, 182 (Benzophenone)+, 77 (Phenyl)+
Acetophenone O-acetyl oxime[1]	ESI	178.0868	Not specified
Benzophenone[5]	EI	182.07	105, 77
Benzophenone oxime	EI	197.08	180, 104, 77

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



Objective: To determine the carbon-hydrogen framework of the molecule.

#### Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a typical operating frequency of 300-600 MHz for <sup>1</sup>H NMR and 75-150 MHz for <sup>13</sup>C NMR.
- ¹H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  - Integrate the peaks to determine the relative number of protons.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Set the spectral width to cover the expected range (typically 0-200 ppm).
  - A larger number of scans is usually required due to the lower natural abundance of <sup>13</sup>C.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology:

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.



- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Thin Film Method):
  - Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
  - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Place the prepared sample in the spectrometer's sample holder.
  - Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
  - Identify the characteristic absorption bands corresponding to different functional groups.

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

#### Methodology:

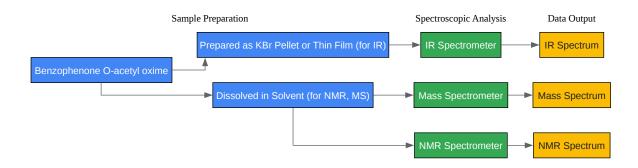
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
   For volatile compounds, this can be via a direct insertion probe or gas chromatography. For non-volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common.
- Ionization:
  - Electron Ionization (EI): The sample is bombarded with a high-energy electron beam,
     causing ionization and fragmentation.
  - Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often leaves the molecular ion intact.



- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

## **Visualizations**

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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Caption: General workflow for spectroscopic analysis.



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Caption: A simplified workflow of a mass spectrometer.



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### References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049) [hmdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzophenone [webbook.nist.gov]
- 6. Benzophenone oxime(574-66-3) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
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